
(E)-8-(4-Butoxystyryl)-7-methyl-1,3-dipropylxanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-8-(4-Butoxystyryl)-7-methyl-1,3-dipropylxanthine, commonly known as BSMX, is a xanthine derivative that has been extensively studied for its potential therapeutic applications in various diseases. BSMX is a potent and selective antagonist of the adenosine A2A receptor, which is a G protein-coupled receptor that plays a crucial role in regulating various physiological processes.
Mécanisme D'action
BSMX acts as a potent and selective antagonist of the adenosine A2A receptor. The adenosine A2A receptor is a G protein-coupled receptor that is involved in the regulation of various physiological processes such as neurotransmitter release, inflammation, and cell proliferation. BSMX blocks the adenosine A2A receptor by binding to the receptor and preventing the binding of adenosine, which is the endogenous ligand for the receptor. This results in the inhibition of downstream signaling pathways that are activated by the adenosine A2A receptor.
Biochemical and Physiological Effects:
BSMX has been shown to have various biochemical and physiological effects. BSMX has been shown to improve motor function in animal models of Parkinson's disease and Huntington's disease by blocking the adenosine A2A receptor. BSMX has also been shown to have anti-tumor properties by inhibiting the growth of cancer cells. BSMX has been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. BSMX has also been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
BSMX has several advantages for lab experiments. BSMX is a potent and selective antagonist of the adenosine A2A receptor, which makes it a useful tool for studying the role of the adenosine A2A receptor in various physiological processes. BSMX is also highly soluble in water, which makes it easy to administer in experiments. However, BSMX has some limitations for lab experiments. BSMX has a short half-life, which makes it difficult to maintain a consistent concentration in experiments. BSMX is also relatively expensive, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of BSMX. BSMX has shown potential therapeutic applications in various diseases such as Parkinson's disease, Huntington's disease, and cancer. Further studies are needed to determine the optimal dosage and administration route for BSMX in these diseases. BSMX has also been shown to have anti-inflammatory and neuroprotective properties, which make it a potential therapeutic agent for other neurological diseases such as Alzheimer's disease and multiple sclerosis. Further studies are needed to determine the efficacy of BSMX in these diseases. Additionally, the development of more potent and selective adenosine A2A receptor antagonists could lead to the development of more effective therapeutic agents for various diseases.
Conclusion:
In conclusion, BSMX is a potent and selective antagonist of the adenosine A2A receptor that has potential therapeutic applications in various diseases. BSMX has been extensively studied for its effects on motor function, cancer, and inflammation. BSMX has several advantages for lab experiments, but also has some limitations. Further studies are needed to determine the optimal dosage and administration route for BSMX in various diseases and to develop more potent and selective adenosine A2A receptor antagonists.
Méthodes De Synthèse
BSMX can be synthesized by the reaction of 1,3-dipropylxanthine with 4-butoxybenzaldehyde in the presence of a catalyst such as sodium methoxide. The reaction yields BSMX as a white crystalline solid with a purity of over 99%.
Applications De Recherche Scientifique
BSMX has been extensively studied for its potential therapeutic applications in various diseases such as Parkinson's disease, Huntington's disease, and cancer. The adenosine A2A receptor is highly expressed in the basal ganglia, which plays a crucial role in the regulation of motor function. BSMX has been shown to improve motor function in animal models of Parkinson's disease and Huntington's disease by blocking the adenosine A2A receptor. BSMX has also been shown to have anti-tumor properties by inhibiting the growth of cancer cells.
Propriétés
Numéro CAS |
151539-45-6 |
|---|---|
Formule moléculaire |
C24H32N4O3 |
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
8-[(E)-2-(4-butoxyphenyl)ethenyl]-7-methyl-1,3-dipropylpurine-2,6-dione |
InChI |
InChI=1S/C24H32N4O3/c1-5-8-17-31-19-12-9-18(10-13-19)11-14-20-25-22-21(26(20)4)23(29)28(16-7-3)24(30)27(22)15-6-2/h9-14H,5-8,15-17H2,1-4H3/b14-11+ |
Clé InChI |
OJNKZLMFCCEFTA-SDNWHVSQSA-N |
SMILES isomérique |
CCCCOC1=CC=C(C=C1)/C=C/C2=NC3=C(N2C)C(=O)N(C(=O)N3CCC)CCC |
SMILES |
CCCCOC1=CC=C(C=C1)C=CC2=NC3=C(N2C)C(=O)N(C(=O)N3CCC)CCC |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C=CC2=NC3=C(N2C)C(=O)N(C(=O)N3CCC)CCC |
Synonymes |
(E)-8-(2-(4-Butoxyphenyl)ethenyl)-1,3-dipropyl-7-methyl-3,7-dihydro-1H -purine-2,6-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



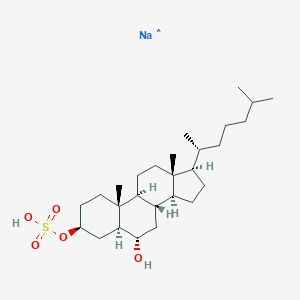
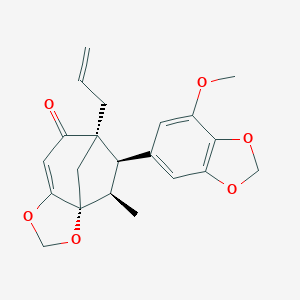
![N-[(2S,3S,4R,5S,6R)-2-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(methoxymethyl)-2-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B233728.png)
![(2R,11S)-5,14-Bis[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-19,24-dimethyl-3,12,21,24-tetrazahexacyclo[9.7.3.32,10.01,10.04,9.013,18]tetracosa-4,6,8,13,15,17-hexaene](/img/structure/B233730.png)
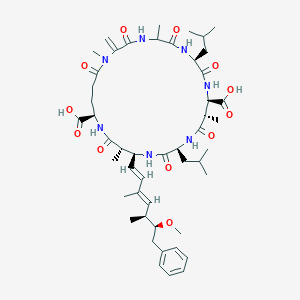
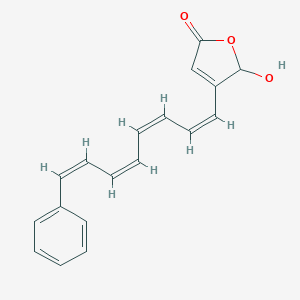
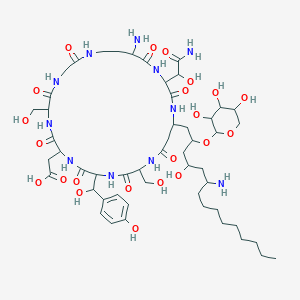
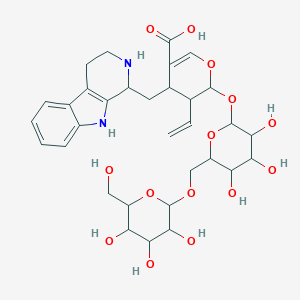
![(4S)-2,2-difluoro-N,6-dimethyl-4-[[(2S)-3-methyl-1-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]-1-oxobutan-2-yl]amino]-3-oxoheptanamide](/img/structure/B233814.png)



![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide](/img/structure/B233848.png)
![2-[1-(4-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B233862.png)